1,1,1,2,4,4,4-Heptafluoro-2-butene

Übersicht

Beschreibung

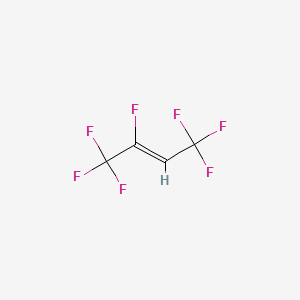

1,1,1,2,4,4,4-Heptafluoro-2-butene is an unsaturated, highly fluorinated hydrocarbon . It has multiple industrial uses and is also known by the commercial name 1336mzz (Z) .

Synthesis Analysis

The synthesis of this compound involves a three-step reaction . The first step is the vapor-phase catalytic fluorination from hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene promoted by a Cr-based catalyst . The second step is the liquid-phase dechlorination reaction from (E/Z)-2,3-dichlorohexafluoro-2-butene to 1,1,1,4,4,4-hexafluoro-2-butyne with Zn in DMF . The final step is the gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by a Pd + Bi/PAF (porous aluminium fluoride) catalyst .Molecular Structure Analysis

The molecular formula of this compound is C4HF7 . Its average mass is 182.040 Da and its monoisotopic mass is 181.996643 Da .Chemical Reactions Analysis

The thermal decomposition mechanism and fire-extinguishing mechanism of this compound have been studied using both experimental and theoretical methods .Physical And Chemical Properties Analysis

This compound has a density of 1.442g/cm3 . Its boiling point is 8ºC . The molecular formula is C4HF7 .Wissenschaftliche Forschungsanwendungen

Isomer Preparation and Characterization

- Isomer Preparation: 1,1,1,2,4,4,4-Heptafluoro-2-butene can be prepared from hexachloro-1,3-butadiene and potassium fluoride, predominantly yielding the trans isomer. Dehydrohalogenation of diastereomeric forms of dichloroheptafluorobutane and dibromoheptafluorobutane results in the formation of pure cis and trans isomers of chloroheptafluoro-2-butene and bromoheptafluoro-2-butene. These processes are essential for studying the properties and applications of specific isomers of heptafluoro-2-butene (Chambers & Palmer, 1969).

Reactions with π-Bonds and Formation of Derivatives

- Reaction with Disilyne: The reaction of this compound with disilyne leads to the formation of silacyclopropyl−silylene intermediates and ultimately, 1,2-disilabenzene derivatives. These reactions demonstrate the compound's reactivity and potential in forming complex organosilicon structures (Kinjo et al., 2007).

Epoxidation and Subsequent Reactions

- Epoxidation and Cleavage: Epoxidation of this compound with sodium hypohalites results in cleavage at the double bond, forming polyfluorocarboxylic acid sodium salts as by-products. This process is significant for understanding the compound's reactivity and the potential for forming new fluorinated compounds (Zapevalov et al., 2004).

Catalytic Applications

- Propylene Production: The transformation of 1-butene to propylene on modified HZSM-5 zeolites indicates a potential application of this compound in catalysis, specifically in reactions aiming to produce propylene efficiently (Epelde et al., 2014).

Polymerization and Copolymerization

- Copolymerization with Propylene: The copolymerization of propylene with 1-butene demonstrates the potential of this compound in polymer science, particularly in creating materials with specific properties (Soga et al., 1985).

Gas Phase Reactions and Catalysis

- Isomerization and Adsorption Studies: Studies on the adsorption and isomerization of 1-butene on catalysts like H-ZSM-5 provide insights into the behavior of similar compounds like this compound in gas-phase reactions, which are fundamental in industrial processes (Kondo et al., 1997).

Safety and Hazards

When handling 1,1,1,2,4,4,4-Heptafluoro-2-butene, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

1,1,1,2,4,4,4-Heptafluoro-2-butene primarily targets the refrigeration and air conditioning systems as a low-global-warming-potential (GWP) refrigerant . It is designed to replace traditional refrigerants that are harmful to the ozone layer.

Mode of Action

This compound interacts with the refrigeration system by undergoing phase changes (from liquid to gas and vice versa) to absorb and release heat. The fluorine atoms in its structure enhance its stability and efficiency in heat transfer processes .

Biochemical Pathways

evaporation and condensation cycles . These cycles are crucial for its function as a refrigerant, allowing it to efficiently transfer heat and maintain desired temperatures .

Result of Action

The molecular effect of this compound is the efficient transfer of heat . At the cellular level, in the context of industrial systems, it helps maintain optimal operating temperatures, thereby enhancing the efficiency and lifespan of the equipment .

Action Environment

Environmental factors such as temperature and pressure significantly influence the efficacy and stability of this compound. Higher ambient temperatures and pressures can enhance its heat transfer capabilities but may also affect its evaporation rate . Proper system design and maintenance are crucial to ensure its optimal performance.

Eigenschaften

IUPAC Name |

1,1,1,2,4,4,4-heptafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7/c5-2(4(9,10)11)1-3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFLMZOLKQBEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997355 | |

| Record name | 1,1,1,2,4,4,4-Heptafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760-42-9 | |

| Record name | 1,1,1,2,4,4,4-Heptafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)